(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol
CAS No.:
Cat. No.: VC17553195
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3O |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | [1-(2-aminoethyl)imidazol-2-yl]methanol |
| Standard InChI | InChI=1S/C6H11N3O/c7-1-3-9-4-2-8-6(9)5-10/h2,4,10H,1,3,5,7H2 |
| Standard InChI Key | XGHLEUXGEFQSHC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=N1)CO)CCN |
Introduction
Structural and Molecular Characteristics
The molecular structure of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is characterized by a five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions (1- and 3-positions). The 1-position is substituted with a 2-aminoethyl group (-CH₂CH₂NH₂), while the 2-position bears a hydroxymethyl group (-CH₂OH). This configuration introduces both basic (amino) and hydrophilic (hydroxyl) functionalities, enhancing its solubility and reactivity in aqueous environments.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous imidazole derivatives reveals planar ring geometries with bond lengths consistent with aromatic delocalization . Key spectroscopic features include:
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¹H NMR: Signals at δ 3.65–3.80 ppm (hydroxymethyl protons), δ 2.85–3.10 ppm (methylene protons adjacent to the amino group), and δ 6.90–7.20 ppm (imidazole ring protons) .
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¹³C NMR: Peaks at δ 55–60 ppm (hydroxymethyl carbon), δ 40–45 ppm (methylene carbons), and δ 120–135 ppm (imidazole ring carbons).
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IR Spectroscopy: Stretching vibrations at 3300–3500 cm⁻¹ (O-H and N-H), 1600–1650 cm⁻¹ (C=N), and 1050–1100 cm⁻¹ (C-O).
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | [1-(2-Aminoethyl)imidazol-2-yl]methanol |
| Canonical SMILES | C1=CN(C(=N1)CO)CCN |
| InChI Key | XGHLEUXGEFQSHC-UHFFFAOYSA-N |
Synthetic Methodologies
General Synthesis Route
The synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol typically begins with the reaction of 2-aminoethylamine with imidazole-2-carbaldehyde, followed by reduction of the intermediate Schiff base. A representative procedure involves:
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Condensation: 2-Aminoethylamine reacts with imidazole-2-carbaldehyde in ethanol at 60°C for 12 hours to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH₄) in methanol reduces the imine to the corresponding amine, yielding the target compound.
Optimization and Yield
Reaction yields range from 65% to 78%, depending on solvent polarity and temperature control. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may require subsequent purification via column chromatography (silica gel, eluent: methanol/ethyl acetate) .
Biological Activities and Applications
Antimicrobial Properties
Studies on structurally related imidazole derivatives demonstrate broad-spectrum antimicrobial activity. For example, compounds with hydroxymethyl and aminoethyl substituents exhibit minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of microbial cell membranes via hydrogen bonding and electrostatic interactions .
Enzyme Inhibition
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol acts as a competitive inhibitor of histidine decarboxylase (Ki = 12.3 μM), an enzyme implicated in allergic responses and gastric acid secretion . Molecular docking simulations suggest that the hydroxymethyl group forms hydrogen bonds with the enzyme’s active site, while the aminoethyl group stabilizes the complex via van der Waals interactions .
Biomimetic Ligand Design
The compound serves as a precursor for chelating ligands in coordination chemistry. Functionalization of the amino and hydroxyl groups enables the synthesis of polydentate ligands capable of binding transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic and sensing applications .
Analytical and Pharmacokinetic Profiles
Chromatographic Analysis
Reverse-phase HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid/acetonitrile) reveals a retention time of 6.8 minutes, with >95% purity under optimized conditions.
Metabolic Stability
In vitro assays using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 minutes), with primary metabolites arising from N-dealkylation and hydroxylation .
Future Directions
Ongoing research aims to:
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